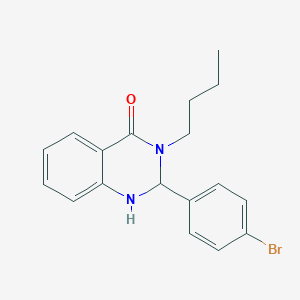
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry. This compound features a bromophenyl group, which can influence its reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one typically involves the condensation of 4-bromobenzaldehyde with butylamine, followed by cyclization with anthranilic acid. The reaction conditions often include the use of a suitable solvent like ethanol or methanol and a catalyst such as acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinazolinone ring can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states.
科学的研究の応用
2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Its derivatives are explored for use in materials science, such as in the development of new polymers or catalysts.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(1h)-one: Lacks the bromine and butyl groups, which may result in different biological activities.
2-(4-Chlorophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.
2-(4-Methylphenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one: Contains a methyl group instead of bromine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of the bromophenyl group in 2-(4-Bromophenyl)-3-butyl-2,3-dihydroquinazolin-4(1h)-one distinguishes it from other similar compounds. This group can enhance its reactivity and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
1043962-61-3 |
|---|---|
分子式 |
C18H19BrN2O |
分子量 |
359.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-3-butyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C18H19BrN2O/c1-2-3-12-21-17(13-8-10-14(19)11-9-13)20-16-7-5-4-6-15(16)18(21)22/h4-11,17,20H,2-3,12H2,1H3 |
InChIキー |
BLFFMWHEHQAZJR-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


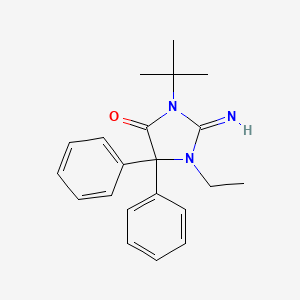
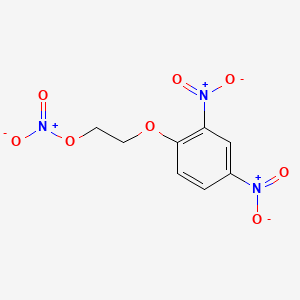
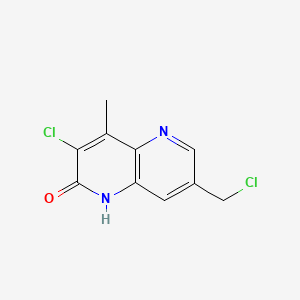
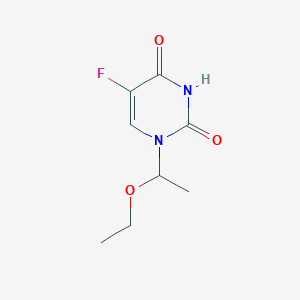
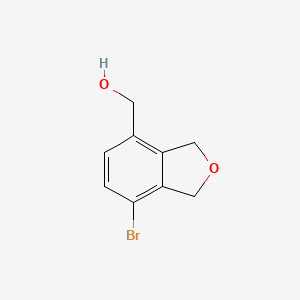
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
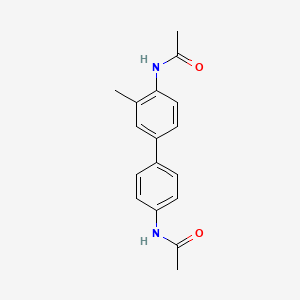

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)
